1,4,5,8-Tetraacetoxyanthracene
Overview
Description
1,4,5,8-Tetraacetoxyanthracene is a useful research compound. Its molecular formula is C22H18O8 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Macropolycyclic Compound Synthesis
1,4,5,8-Tetraacetoxyanthracene, in its isomer form, participates in highly diastereoselective Diels-Alder reactions. It acts as a precursor for the synthesis of novel macropolycyclic compounds like [12]beltene, [12]collarene, [12]cyclacene, and perhydro[12]cyclacene derivatives. These reactions are influenced by the stereoelectronic characteristics of dienophilic and diene components, suggesting significant potential in organic chemistry and molecular engineering (Ellwood, Mathlas, Stoddart, & Kohnke, 2010).
High-Temperature Polymer Development
This compound reacts with various polyimide oligomers to form Diels–Alder cycloaddition copolymers. These polymers exhibit significant solubility in common organic solvents and demonstrate exceptional thermal oxidative stability, making them viable as high-temperature composite matrix resins. Their potential in applications requiring high thermal resistance is notable (Meador, 1988).
Crystallographic Studies
The structural analysis of this compound derivatives, such as anti-1,4,5,8-tetra-t-butyl and tetrapropyl derivatives, has been carried out using X-ray crystallography. These studies provide insights into the crystalline structures and molecular arrangements, which are crucial for understanding their chemical and physical properties (Kitamura, Tsukuda, & Kawase, 2009).
Fluorescence and Photophysical Properties
This compound derivatives exhibit unique fluorescence and photophysical properties. Research shows how the alkyl chain length influences the packing patterns in crystals and affects their fluorescent characteristics in the solid state. These properties make them suitable for applications in optical and electronic devices (Kitamura, Abe, Kawatsuki, Yoneda, Asada, Kobayashi, & Naito, 2007).
Safety and Hazards
Properties
IUPAC Name |
(4,5,8-triacetyloxyanthracen-1-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-11(23)27-19-5-6-20(28-12(2)24)16-10-18-17(9-15(16)19)21(29-13(3)25)7-8-22(18)30-14(4)26/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJITBZUPQYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369600 | |
Record name | 1,4,5,8-TETRAACETOXYANTHRACENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73562-85-3 | |
Record name | 1,4,5,8-TETRAACETOXYANTHRACENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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